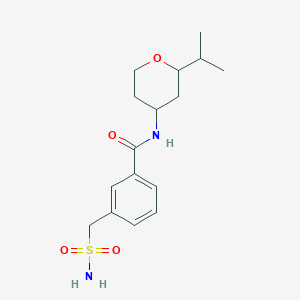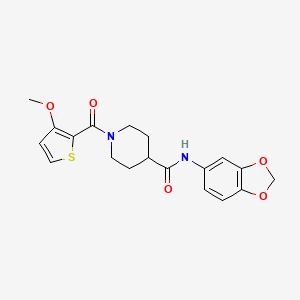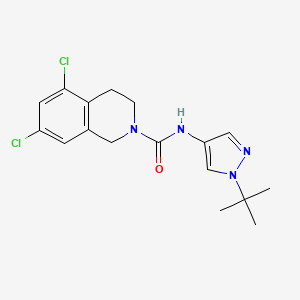![molecular formula C15H16BrClN4O2 B7058605 N'-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide](/img/structure/B7058605.png)
N'-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a substituted phenyl ring and a pyrazole moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 3-bromo-4-chloroaniline, is reacted with appropriate reagents to introduce the desired substituents.
Formation of the pyrazole moiety: The pyrazole ring is synthesized from suitable precursors, such as hydrazine and ethyl acetoacetate, under acidic or basic conditions.
Coupling of the two moieties: The substituted phenyl ring and the pyrazole moiety are coupled using a coupling reagent, such as carbodiimide, to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxamide-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N’-(3-bromo-4-chlorophenyl)-N-[(3-methyl-1-methylpyrazol-4-yl)methyl]oxamide: Similar structure with a different substituent on the pyrazole ring.
N’-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-ethylpyrazol-4-yl)methyl]oxamide: Similar structure with a different substituent on the pyrazole ring.
Uniqueness
The uniqueness of N’-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide lies in its specific combination of substituents on the phenyl and pyrazole rings, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN4O2/c1-3-13-9(8-21(2)20-13)7-18-14(22)15(23)19-10-4-5-12(17)11(16)6-10/h4-6,8H,3,7H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXOYSZHOLKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(6-methoxypyridin-3-yl)methyl]-1-(2-methylcyclohexyl)urea](/img/structure/B7058528.png)
![3-imidazol-1-yl-N-[1-(2-methylprop-2-enyl)piperidin-4-yl]propanamide](/img/structure/B7058545.png)
![(1-tert-butyl-5-methylpyrazol-4-yl)-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7058561.png)
![5-Methyl-7-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7058567.png)
![N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7058575.png)
![Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7058583.png)


![N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B7058612.png)
![2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one](/img/structure/B7058616.png)
![6-[3-[5-(Trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]pyridine-3-carboxamide](/img/structure/B7058623.png)
![N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7058630.png)
![N-(2-phenylsulfanylphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide](/img/structure/B7058634.png)
